Cas no 149489-07-6 (4-(propan-2-yl)pyridin-2-amine)

4-(propan-2-yl)pyridin-2-amine structure
149489-07-6 structure
Product name:4-(propan-2-yl)pyridin-2-amine
CAS No:149489-07-6
MF:C8H12N2
MW:136.19428
MDL:MFCD12032833
CID:100212
PubChem ID:15750390

4-(propan-2-yl)pyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(1-methylethyl)-2-Pyridinamine
    • 2-Pyridinamine,4-(1-methylethyl)-
    • 4-isopropylpyridin-2-amine
    • 2-Amino-4-isopropyloxy-6-methyl-pyrimidin
    • 2-amino-4-isopropylpyridine
    • 4-isopropoxy-6-methylpyrimidin-2-amine
    • 4-isopropoxy-6-methyl-pyrimidin-2-ylamine
    • 4-Isopropyl-2-amino-pyridin
    • 4-isopropyl-pyridin-2-ylamine
    • AC1LBCZG
    • AC1Q57RS
    • CCG-775
    • CTK5G8086
    • Maybridge3_004603
    • Oprea1_718532
    • SureCN8795406
    • 2-Amino-4-(iso-propyl)pyridine
    • 2-Pyridinamine,4-(1-methylethyl)-(9CI)
    • 4-(propan-2-yl)pyridin-2-amine
    • GNZXIZXIMJXQIS-UHFFFAOYSA-N
    • SCHEMBL84401
    • 4-propan-2-ylpyridin-2-amine
    • FT-0753610
    • EN300-179991
    • 149489-07-6
    • Z1203581683
    • F95328
    • CS-0237204
    • AKOS006342504
    • DA-10035
    • MDL: MFCD12032833
    • Inchi: InChI=1S/C8H12N2/c1-6(2)7-3-4-10-8(9)5-7/h3-6H,1-2H3,(H2,9,10)
    • InChI Key: GNZXIZXIMJXQIS-UHFFFAOYSA-N
    • SMILES: CC(C1C=CN=C(N)C=1)C

Computed Properties

  • Exact Mass: 136.1
  • Monoisotopic Mass: 136.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 38.9A^2

4-(propan-2-yl)pyridin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-179991-0.05g
4-(propan-2-yl)pyridin-2-amine
149489-07-6 95%
0.05g
$291.0 2023-09-19
Enamine
EN300-179991-2.5g
4-(propan-2-yl)pyridin-2-amine
149489-07-6 95%
2.5g
$1400.0 2023-09-19
Enamine
EN300-179991-10.0g
4-(propan-2-yl)pyridin-2-amine
149489-07-6 95%
10.0g
$2149.0 2023-07-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB94098-250MG
4-(propan-2-yl)pyridin-2-amine
149489-07-6 95%
250MG
¥ 2,178.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB94098-500MG
4-(propan-2-yl)pyridin-2-amine
149489-07-6 95%
500MG
¥ 3,630.00 2023-03-31
Enamine
EN300-179991-0.25g
4-(propan-2-yl)pyridin-2-amine
149489-07-6 95%
0.25g
$618.0 2023-09-19
Enamine
EN300-179991-1.0g
4-(propan-2-yl)pyridin-2-amine
149489-07-6 95%
1.0g
$1249.0 2023-07-08
Aaron
AR00B8YH-5g
2-Pyridinamine,4-(1-methylethyl)-(9CI)
149489-07-6 95%
5g
$2294.00 2023-12-16
Enamine
EN300-179991-10g
4-(propan-2-yl)pyridin-2-amine
149489-07-6 95%
10g
$2149.0 2023-09-19
Aaron
AR00B8YH-250mg
2-Pyridinamine,4-(1-methylethyl)-(9CI)
149489-07-6 95%
250mg
$875.00 2025-02-14

Additional information on 4-(propan-2-yl)pyridin-2-amine

Introduction to 4-(propan-2-yl)pyridin-2-amine (CAS No. 149489-07-6)

4-(propan-2-yl)pyridin-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 149489-07-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural versatility and potential biological activities. The compound features a pyridine core substituted with an isopropyl group at the 4-position and an aminomethyl group at the 2-position, which together contribute to its unique chemical and pharmacological properties.

The isopropyl moiety enhances the lipophilicity of the molecule, facilitating better membrane penetration, while the aminomethyl group provides a site for further functionalization, enabling the synthesis of more complex derivatives. These structural features make 4-(propan-2-yl)pyridin-2-amine a valuable scaffold for drug discovery, particularly in the development of small-molecule inhibitors targeting various therapeutic pathways.

Recent advancements in medicinal chemistry have highlighted the compound's potential in modulating enzyme activity and receptor interactions. For instance, studies have demonstrated that derivatives of 4-(propan-2-yl)pyridin-2-amine exhibit inhibitory effects on kinases and other enzymes involved in cancer signaling pathways. The pyridine ring's ability to engage in hydrogen bonding and hydrophobic interactions further enhances its binding affinity to biological targets.

In particular, research has focused on leveraging the compound's flexibility to design molecules that can selectively inhibit aberrant signaling in diseases such as oncology and neurodegeneration. The aminomethyl group at the 2-position serves as a critical handle for derivatization, allowing chemists to fine-tune physicochemical properties such as solubility, metabolic stability, and target specificity. This adaptability has led to the synthesis of several novel analogs with improved pharmacokinetic profiles.

The compound's significance extends beyond its role as a mere intermediate; it has been investigated for its potential in addressing unmet medical needs. For example, preclinical studies have suggested that certain derivatives of 4-(propan-2-yl)pyridin-2-amine may exhibit anti-inflammatory and immunomodulatory effects, making them promising candidates for treating autoimmune disorders. The dual functionality provided by the pyridine and amine moieties allows for multifaceted interactions with biological systems, which is a key factor in developing effective therapeutics.

From a synthetic chemistry perspective, 4-(propan-2-yl)pyridin-2-amine is accessible through multiple routes, including nucleophilic substitution reactions on halogenated pyridines and reductive amination strategies. These synthetic methodologies have been optimized to ensure high yields and purity, making the compound readily available for further medicinal chemistry applications. The growing interest in this scaffold has spurred innovation in synthetic methodologies, leading to more efficient and sustainable production processes.

The pharmacological evaluation of 4-(propan-2-yl)pyridin-2-amine derivatives has revealed intriguing biological activities. For example, some analogs have shown promise in preclinical models of inflammation by inhibiting key pro-inflammatory cytokines. This has prompted further investigation into their potential as therapeutic agents for conditions such as rheumatoid arthritis and inflammatory bowel disease. The ability of these compounds to modulate immune responses without significant off-target effects makes them particularly attractive candidates for clinical development.

Moreover, computational modeling and virtual screening techniques have been employed to accelerate the discovery process for new derivatives of 4-(propan-2-yl)pyridin-2-amine. By integrating structural data with predictive algorithms, researchers can identify promising candidates with enhanced binding affinity and reduced toxicity. This high-throughput approach has significantly reduced the time required to develop lead compounds from bench to bedside.

The compound's versatility also extends to its application in material science and agrochemicals. While primarily studied for its pharmaceutical applications, modifications to its structure have led to novel materials with unique electronic properties. These findings underscore the broad utility of 4-(propan-2-yl)pyridin-2-amine as a building block for diverse chemical applications beyond traditional drug discovery.

In conclusion,4-(propan-2-y l)pyridin - 2 - am ine (CAS No . 149489 - 07 - 6) represents a cornerstone in modern medicinal chemistry due to its structural features and functional diversity . Its potential as a pharmacological scaffold continues to drive innovation across multiple therapeutic areas . As research progresses , it is anticipated that new derivatives will emerge with even greater efficacy , selectivity , and therapeutic promise . The continued exploration of this scaffold will undoubtedly contribute significantly to advancements in human health .

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(CAS:149489-07-6)4-(propan-2-yl)pyridin-2-amine
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